Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes . Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
- 2-Propanone, 1-(4-methoxyphenyl)-
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
Uniqueness
Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- is unique due to its specific structural features, including the presence of both a methoxyphenyl group and a pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
61170-38-5 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(1-methylpyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C13H17NO2/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
ITJNQCMIEKJREM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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